molecular formula C23H20O6 B3656165 3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B3656165
M. Wt: 392.4 g/mol
InChI Key: CTYGVPHXFAVHDC-UHFFFAOYSA-N
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Description

3-[(3,4,5-Trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one (urolithin) scaffold, a class of compounds derived from ellagic acid metabolites. This compound features a 3,4,5-trimethoxybenzyloxy substituent at the 3-position of the chromenone core, which is hypothesized to enhance its interaction with biological targets such as phosphodiesterase 2 (PDE2) .

Properties

IUPAC Name

3-[(3,4,5-trimethoxyphenyl)methoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-25-20-10-14(11-21(26-2)22(20)27-3)13-28-15-8-9-17-16-6-4-5-7-18(16)23(24)29-19(17)12-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYGVPHXFAVHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4,5-trimethoxybenzyl alcohol and a suitable benzopyran derivative.

    Reaction Conditions: The key step involves the etherification of the benzopyran derivative with 3,4,5-trimethoxybenzyl alcohol under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ether Linkage

The ether bond connecting the trimethoxybenzyl group to the benzochromen core undergoes nucleophilic substitution under alkaline conditions. This reaction is critical for synthesizing derivatives with modified substituents.

Reaction Conditions Reagents Outcome Yield Reference
Anhydrous DMF, K₂CO₃, 80–120°CAlkyl/aryl halidesReplacement of trimethoxybenzyl with new groups45–72%

For example, treatment with methyl iodide in DMF yields 3-methoxy-6H-benzo[c]chromen-6-one . The reaction proceeds via deprotonation of the hydroxyl group, followed by SN2 displacement.

Oxidation and Reduction Reactions

The ketone group at position 6 and the aromatic systems participate in redox reactions.

Ketone Reduction

The 6-keto group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

C=OLiAlH4CH-OH\text{C=O} \xrightarrow{\text{LiAlH}_4} \text{CH-OH}

This modification enhances solubility and enables further functionalization.

Aromatic Ring Oxidation

Electron-rich aromatic rings (e.g., trimethoxybenzyl) undergo oxidation with KMnO₄/H⁺ to form quinone derivatives, though this reaction is less common due to steric hindrance.

Hydrolysis Reactions

The ether linkage is susceptible to acid-catalyzed hydrolysis, cleaving the bond between the benzochromen core and the trimethoxybenzyl group:

R-O-R’HCl/H2OR-OH + R’-OH\text{R-O-R'} \xrightarrow{\text{HCl/H}_2\text{O}} \text{R-OH + R'-OH}

This reaction regenerates the parent 3-hydroxy-6H-benzo[c]chromen-6-one, a precursor for further derivatization.

Electrophilic Aromatic Substitution

The benzochromen core undergoes electrophilic substitution at positions activated by the electron-donating oxygen atoms:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄C-4/C-9Nitro derivatives
SulfonationH₂SO₄/SO₃C-4Sulfonic acid derivatives

These reactions are selective due to the directing effects of the chromen oxygen and methoxy groups.

Cyclization Reactions

Under acidic conditions, the compound undergoes intramolecular cyclization to form polycyclic structures. For example, treatment with H₂SO₄ promotes the formation of a fused tetracyclic system via electrophilic attack at C-2.

Photochemical Reactivity

The benzochromen core exhibits fluorescence and undergoes photochemical [2+2] cycloaddition under UV light, forming dimeric structures. This property is leveraged in materials science for developing light-responsive systems .

Biological Interactions via Covalent Modification

In pharmacological contexts, the compound reacts with biological nucleophiles (e.g., cysteine residues in enzymes):

Enzyme-SH + R-O-BenzochromenEnzyme-S-R + HO-Benzochromen\text{Enzyme-SH + R-O-Benzochromen} \rightarrow \text{Enzyme-S-R + HO-Benzochromen}

This covalent binding underpins its potential as a kinase or protease inhibitor .

Comparative Reactivity Table

Reaction Type Key Functional Group Reagents/Conditions Applications
Nucleophilic substitutionEther linkageHalides, K₂CO₃, DMFDerivative synthesis
Ketone reductionC=OLiAlH₄, NaBH₄Alcohol intermediates
HydrolysisEther linkageHCl/H₂OPrecursor generation
Electrophilic substitutionAromatic ringsHNO₃, H₂SO₄Nitro/sulfo derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Studies :
    • A study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and apoptosis .
    • Another investigation revealed its potential in reducing tumor growth in xenograft models of human cancer .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
  • Case Studies :
    • Experimental models highlighted its ability to lower levels of TNF-alpha and IL-6 in inflammatory conditions .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor:

  • Targeted Enzymes : It has shown inhibitory effects on certain kinases involved in cancer progression.
  • Case Studies :
    • In vitro studies indicated that it effectively inhibited PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation .

Antioxidant Properties

The compound's antioxidant potential is noteworthy:

  • Mechanism : It scavenges free radicals and enhances the body’s antioxidant defense mechanisms.
  • Case Studies :
    • Research demonstrated that it significantly reduced lipid peroxidation levels in cellular models .

Photovoltaic Materials

Due to its unique chemical structure, this compound is being explored for use in organic photovoltaic cells:

  • Properties : Its conjugated system allows for effective light absorption and charge transport.
  • Case Studies :
    • Preliminary studies suggest improved efficiency in organic solar cells when incorporating this compound into the active layer .

Drug Delivery Systems

The compound's lipophilicity makes it suitable for drug delivery applications:

  • Mechanism : It can be used to enhance the solubility and bioavailability of poorly soluble drugs.
  • Case Studies :
    • Formulations containing this compound have shown increased absorption rates in gastrointestinal models .

Mechanism of Action

The mechanism of action of 3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Derivatives and PDE2 Inhibitory Activity

Compound Substituent at 3-Position IC50 (µM) Selectivity Notes Reference
Target Compound 3,4,5-Trimethoxybenzyloxy Data not explicitly reported Likely optimized for PDE2 binding
1f (Alkoxylated derivative) Alkoxy chain (unspecified length) 3.67 ± 0.47 Superior to BAY 60-7550 in vitro
2e Alkane (~5 carbons) 33.95 Moderate PDE2 inhibition
4c Alkane (~5 carbons) 34.35 Comparable to 2e
BAY 60-7550 (Reference inhibitor) - 0.10 High potency but non-selective
  • Key Findings :
    • Alkoxy chains (e.g., in 1f) demonstrate superior PDE2 inhibition compared to alkanes (e.g., 2e, 4c) .
    • The trimethoxybenzyl group in the target compound may enhance binding affinity due to methoxy groups’ electron-donating effects, which stabilize ligand-receptor interactions .

Substituent Effects on Cholinesterase Inhibition

Table 2: Cholinesterase Activity of Selected Derivatives

Compound Substituent at 3-Position AChE IC50 (µM) BChE IC50 (µM) Reference
Rivastigmine (Reference) - 0.08 0.12
7,8,9,10-Tetrahydro derivative Piperazine-linked alkoxy 1.20 2.50
Target Compound 3,4,5-Trimethoxybenzyloxy Not tested Not tested -
  • Key Findings :
    • Derivatives with piperazine spacers show moderate cholinesterase inhibition, suggesting that bulky substituents (e.g., trimethoxybenzyl) may reduce activity for this target .
    • The target compound’s primary focus on PDE2 highlights substituent-driven selectivity across enzyme classes.

Physicochemical Properties

Table 3: Molecular Properties of Selected Derivatives

Compound Molecular Weight (g/mol) LogP (Predicted) Rotatable Bonds Reference
Target Compound 406.43 ~5.5 (estimated) 3
3-[(4-Chlorobenzyl)oxy] derivative 350.80 5.5 3
1f (Alkoxylated derivative) Not reported Not reported Not reported
  • Rotatable bond counts are consistent across derivatives, suggesting similar conformational flexibility .

Critical Analysis of Substituent Impact

  • PDE2 Inhibition : Methoxy-rich substituents (e.g., trimethoxybenzyl) likely enhance hydrophobic interactions with PDE2’s catalytic domain, as evidenced by the high activity of alkoxylated derivatives like 1f .
  • Selectivity : The target compound’s lack of reported cholinesterase activity contrasts with piperazine-linked derivatives, underscoring the role of substituents in target specificity .
  • Druglikeness : Higher logP values associated with aromatic substituents (e.g., trimethoxybenzyl) may improve membrane permeability but could pose challenges for aqueous solubility .

Biological Activity

3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one, a compound belonging to the class of coumarins, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C27H26O6
  • Molecular Weight : 446.5 g/mol
  • IUPAC Name : 3-benzyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one

The compound's structure includes multiple methoxy groups which contribute to its solubility and potential biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Here are the key areas of activity:

1. Antioxidant Activity

Numerous studies have demonstrated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress.

StudyMethodFindings
DPPH AssayShowed strong radical scavenging activity.
ABTS AssayInhibited ABTS radical cation formation effectively.

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
C. albicans40 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

3. Anti-inflammatory Effects

The compound has been shown to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

StudyInflammatory MarkerResult
TNF-alphaReduced levels significantly after treatment.
IL-6Inhibition observed in vitro.

The biological effects of this compound can be attributed to its ability to modulate various signaling pathways:

  • Nuclear Factor kappa B (NF-kB) : Inhibition of NF-kB activation leads to reduced expression of pro-inflammatory cytokines.
  • Reactive Oxygen Species (ROS) : The compound reduces ROS levels, contributing to its antioxidant and anti-inflammatory properties.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Findings : Significant apoptosis was induced in breast cancer cells with IC50 values indicating potent activity.
  • Case Study on Diabetes :
    • Objective : Investigate the effects on glucose metabolism.
    • Findings : Improved insulin sensitivity was observed in diabetic rat models after administration of the compound.

Q & A

Q. Q1. What are the common synthetic routes for 6H-benzo[c]chromen-6-one derivatives?

Methodological Answer: The synthesis of 6H-benzo[c]chromen-6-ones typically involves cyclocondensation or multicomponent reactions. For example:

  • Three-component synthesis : Combine a primary amine (1.2 equiv.), β-ketoester (1.0 equiv.), and chalcone (1.0 equiv.) in glycerol as a green solvent, catalyzed by Sc(OTf)₃ (10 mol%) at 100°C for 24 hours. Purify via silica column chromatography (petroleum ether:ethyl acetate = 90:10) .
  • Cyclocondensation : React 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under mild conditions to form benzo[c]chromen-6-ones .
  • Chalcone-based routes : Use ethyl acetoacetate and chalcones derived from salicylaldehyde and acetophenone derivatives for stepwise assembly .

Q. Q2. What safety protocols are critical when handling 6H-benzo[c]chromen-6-one derivatives?

Methodological Answer:

  • Acute Toxicity : Classified under EU-GHS as Category 4 for oral, dermal, and inhalation exposure. Use fume hoods, gloves, and lab coats .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention if irritation persists .
  • Waste Disposal : Follow local regulations for organic hazardous waste, avoiding environmental release due to unknown ecotoxicity .

Advanced Research Questions

Q. Q3. How can solvent selection influence reaction efficiency in green syntheses of benzo[c]chromen-6-ones?

Methodological Answer:

  • Glycerol : Acts as a biodegradable, high-boiling solvent that enhances reaction homogeneity and reduces byproducts. In Sc(OTf)₃-catalyzed three-component reactions, glycerol improves yields by stabilizing intermediates through hydrogen bonding .
  • Ethyl acetate/petroleum ether : Used in purification to balance polarity for optimal separation of products from unreacted chalcones or β-ketoesters .
  • Contradictions : Some methods require dichloromethane or toluene, which are less sustainable. Researchers must balance efficiency with green chemistry principles .

Q. Q4. What mechanistic insights explain the formation of benzo[c]chromen-6-ones via [3+3] cyclization?

Methodological Answer:

  • Step 1 : Activation of 1,3-bis(silyloxy)-1,3-butadienes by Lewis acids (e.g., Sc(OTf)₃), forming electrophilic silyl intermediates.
  • Step 2 : Nucleophilic attack by the carbonyl oxygen of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, followed by cyclization to form the fused chromenone ring.
  • Step 3 : Desilylation and aromatization under thermal conditions, yielding the final product. Computational modeling (DFT) is recommended to validate transition states .

Q. Q5. How do researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

  • X-ray crystallography : Resolve ambiguities in regiochemistry or substituent orientation (e.g., 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one was confirmed via single-crystal analysis at 100 K) .
  • 2D NMR : Use HSQC and HMBC to correlate protons with carbons, distinguishing between methoxy groups at C-3, C-4, and C-5 positions in trimethoxybenzyl derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for derivatives with isotopic patterns (e.g., brominated analogs) .

Q. Q6. What strategies optimize the yield of 7-amino-substituted benzo[c]chromen-6-ones?

Methodological Answer:

  • Catalyst screening : Scandium triflate outperforms Brønsted acids (e.g., H₂SO₄) in promoting amino group incorporation while minimizing side reactions .
  • Temperature control : Maintain 100°C to accelerate imine formation without degrading heat-sensitive amines.
  • Substituent effects : Electron-donating groups on the chalcone component enhance cyclization rates. For example, para-methoxy substituents increase yields by 15–20% compared to nitro groups .

Analytical and Characterization Challenges

Q. Q7. Which analytical techniques are prioritized for characterizing novel benzo[c]chromen-6-one derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for proton-proton correlations. Methoxy protons typically appear as singlets at δ 3.7–3.9 ppm .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and ether (C-O-C) vibrations at 1200–1250 cm⁻¹ .
  • Chromatography : Use HPLC-PDA (photodiode array) with C18 columns to assess purity, especially for derivatives with UV-active chromophores (λmax ≈ 280–320 nm) .

Q. Q8. How do researchers address the lack of ecotoxicity data for benzo[c]chromen-6-ones?

Methodological Answer:

  • Read-across approaches : Compare with structurally similar compounds (e.g., coumarin derivatives) to predict biodegradability and bioaccumulation potential .
  • In silico models : Apply tools like EPI Suite to estimate log P (octanol-water partition coefficient) and prioritize compounds for experimental testing .
  • Microtox assays : Conduct acute toxicity tests using Vibrio fischeri to establish baseline EC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Reactant of Route 2
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3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

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